

A Technical Guide to Cy7 NHS Ester: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Cy7 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties, experimental protocols, and applications of Cy7 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications.

Core Properties of Cy7 NHS Ester

Cy7 NHS ester is a reactive dye widely used for labeling biomolecules, particularly proteins and antibodies, through the formation of a stable amide bond with primary amines.^{[1][2]} Its fluorescence in the near-infrared spectrum makes it an invaluable tool for applications requiring deep tissue penetration and minimal background autofluorescence, such as *in vivo* imaging.^[3] ^[4]

Spectral and Physicochemical Characteristics

The spectral and physicochemical properties of **Cy7 NHS ester** can vary slightly between suppliers. The following table summarizes typical quantitative data for this dye.

Property	Typical Value	Source(s)
Excitation Maximum (λ_{ex})	743 - 756 nm	[3][5][6][7]
Emission Maximum (λ_{em})	767 - 779 nm	[3][5][6][7]
Molar Extinction Coefficient	$\sim 200,000 - 250,000 \text{ M}^{-1}\text{cm}^{-1}$ at $\sim 750 \text{ nm}$	[3][5][7][8]
Quantum Yield (Φ)	~ 0.3	[3][7]
Solubility	DMSO, DMF	[3][5][7]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[1][2]
Target Functional Group	Primary amines ($-\text{NH}_2$)	[1][2]

Experimental Protocols

Successful labeling of biomolecules with **Cy7 NHS ester** is contingent on optimizing several key parameters, including pH, dye-to-protein molar ratio, and protein concentration.[8][9]

Protocol 1: Labeling of Antibodies with Cy7 NHS Ester

This protocol provides a general methodology for conjugating **Cy7 NHS ester** to primary amines (e.g., lysine residues) on an antibody.

Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- **Cy7 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[\[8\]](#)[\[10\]](#) If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[\[10\]](#)
- Dye Preparation:
 - Allow the vial of **Cy7 NHS ester** to warm to room temperature.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[\[9\]](#) This should be done immediately before use.
- Labeling Reaction:
 - The optimal dye-to-antibody molar ratio should be determined, but a starting point of 10:1 to 20:1 is recommended.[\[8\]](#)[\[9\]](#)
 - While gently vortexing the antibody solution, add the calculated amount of **Cy7 NHS ester** stock solution dropwise.
 - Incubate the reaction for 1-3 hours at room temperature, protected from light.[\[8\]](#)
- Purification of the Conjugate:
 - Separate the unreacted, free Cy7 dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[\[8\]](#)[\[11\]](#)
 - Load the reaction mixture onto the column and elute with PBS. The labeled antibody, being larger, will elute first.[\[8\]](#)[\[11\]](#)
 - Collect the colored fractions containing the Cy7-antibody conjugate.
- Determination of Degree of Labeling (DOL):

- The DOL, which represents the average number of dye molecules per antibody, can be calculated spectrophotometrically.
- Measure the absorbance of the conjugate at 280 nm (A_{280}) and at the excitation maximum of Cy7 (~750 nm, A_{750}).
- The DOL can be calculated using the following formula:
 - Molar concentration of Dye = $A_{750} / \epsilon_{\text{dye}}$
 - Molar concentration of Antibody = $[A_{280} - (A_{750} \times CF)] / \epsilon_{\text{protein}}$
 - DOL = (Molar concentration of Dye) / (Molar concentration of Antibody)
 - Where:
 - ϵ_{dye} is the molar extinction coefficient of Cy7 at its absorption maximum (~250,000 $M^{-1}cm^{-1}$).^[8]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $M^{-1}cm^{-1}$ for IgG).
 - CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).^[8]

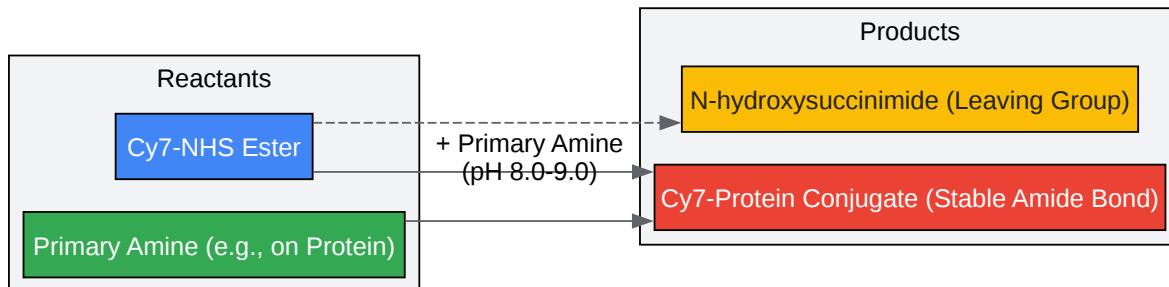
Storage of Labeled Antibody:

- For long-term storage, store the labeled antibody at -20°C or -80°C, potentially with a cryoprotectant like 50% glycerol.^[8]
- For short-term storage, 4°C is suitable.^[8]
- Always protect the fluorescently labeled antibody from light.^[8]

Visualizing Key Processes

Chemical Reaction of Cy7 NHS Ester with a Primary Amine

The fundamental reaction for labeling involves the nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.[1][12] This reaction is pH-dependent, with optimal conditions typically between pH 8.0 and 9.0.[8][13]

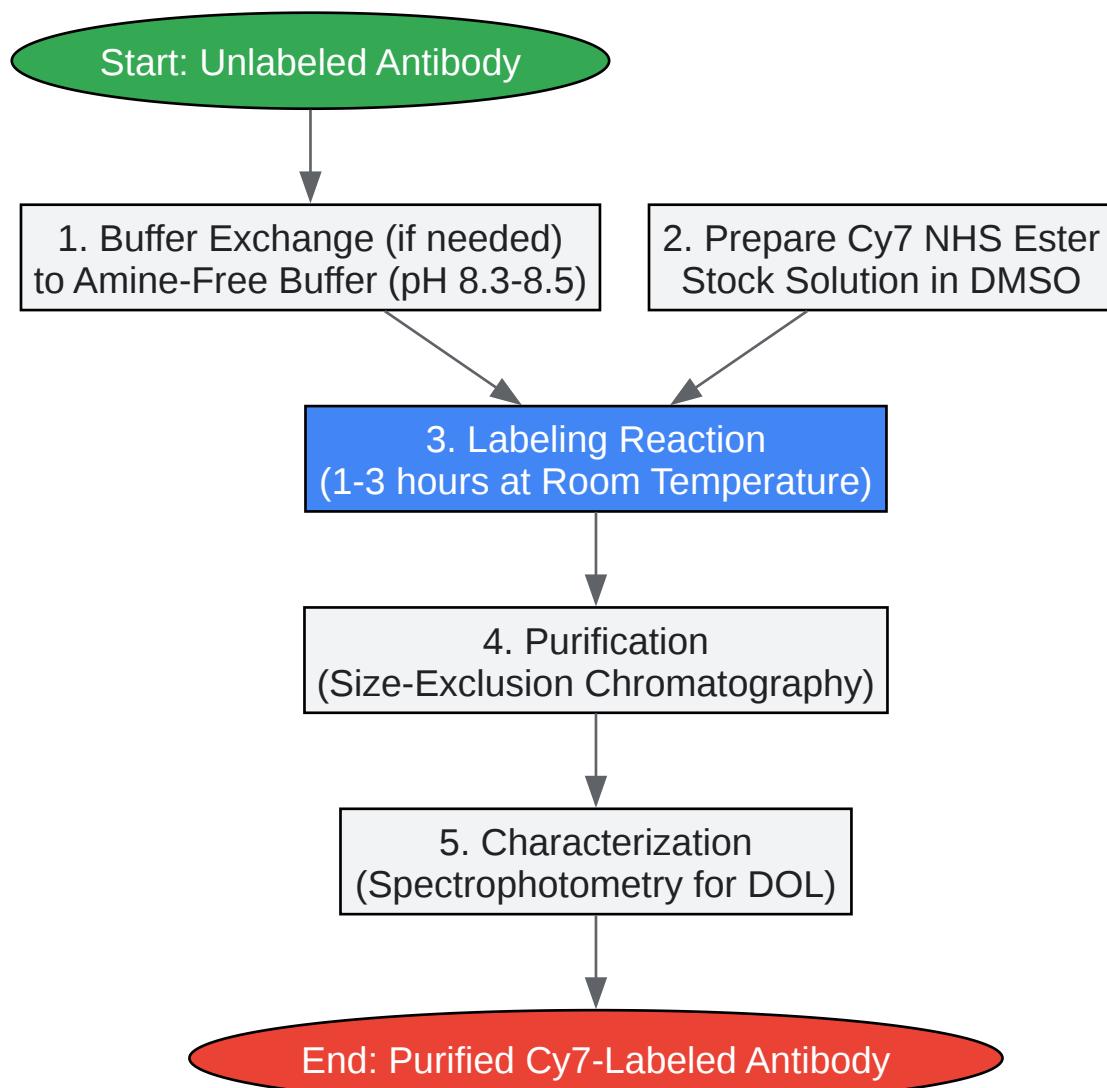


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Reaction of **Cy7 NHS Ester** with a Primary Amine

Experimental Workflow for Antibody Labeling

The process of labeling an antibody with **Cy7 NHS ester** follows a structured workflow from preparation to final characterization.



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Antibody Labeling Workflow with Cy7 NHS Ester

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